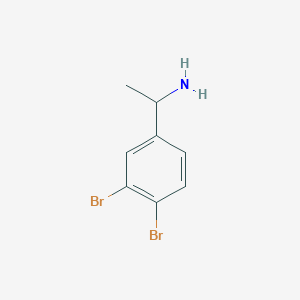

1-(3,4-Dibromophenyl)ethan-1-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H9Br2N |

|---|---|

Molecular Weight |

278.97 g/mol |

IUPAC Name |

1-(3,4-dibromophenyl)ethanamine |

InChI |

InChI=1S/C8H9Br2N/c1-5(11)6-2-3-7(9)8(10)4-6/h2-5H,11H2,1H3 |

InChI Key |

OIFDONQQWGNRSM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC(=C(C=C1)Br)Br)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 3,4 Dibromophenyl Ethan 1 Amine and Its Enantiomers

Retrosynthetic Analysis of the 1-(3,4-Dibromophenyl)ethan-1-amine Scaffold

A retrosynthetic analysis of this compound provides a logical framework for devising its synthesis. The primary disconnection strategy involves cleaving the carbon-nitrogen (C-N) bond of the target amine. This disconnection points to two main synthetic pathways originating from a common precursor, 3,4-dibromoacetophenone.

The first pathway involves the direct conversion of the ketone to the amine via reductive amination. This one-pot reaction typically involves the formation of an intermediate imine or enamine from the ketone and an ammonia (B1221849) source, which is then reduced in situ to yield the desired primary amine.

Alternatively, a two-step approach can be envisioned. This involves the initial reduction of the ketone, 3,4-dibromoacetophenone, to the corresponding secondary alcohol, 1-(3,4-dibromophenyl)ethanol. This alcohol can then be converted to the target amine through various methods, such as activation of the hydroxyl group (e.g., as a tosylate or mesylate) followed by nucleophilic substitution with an amine equivalent (e.g., azide (B81097) followed by reduction, or ammonia).

The key starting material for these approaches, 3,4-dibromoacetophenone, can be synthesized via a Friedel-Crafts acylation of 1,2-dibromobenzene. The synthesis of related bromophenyl ethanone (B97240) derivatives, such as 1-(4-bromophenyl)ethanone oxime from 1-(4-bromophenyl)ethanone, is well-established, indicating that 3,4-dibromoacetophenone is a readily accessible precursor for the synthesis of the target amine. orgsyn.org

Stereoselective Synthesis of this compound

The synthesis of enantiomerically pure this compound is crucial for its application in pharmaceuticals and other specialized fields. The chirality at the benzylic carbon necessitates the use of stereoselective synthetic methods. Key strategies include the asymmetric reduction of the prochiral ketone precursor, the use of chiral auxiliaries, and biocatalytic transformations.

Asymmetric Catalytic Reduction of 3,4-Dibromoacetophenone

One of the most efficient methods for establishing the chiral center is the asymmetric catalytic hydrogenation of the prochiral ketone, 3,4-dibromoacetophenone, to produce the chiral alcohol 1-(3,4-dibromophenyl)ethanol. This alcohol serves as a key intermediate that can be converted to the chiral amine with retention or inversion of configuration.

The success of asymmetric hydrogenation hinges on the catalyst system, which typically consists of a transition metal, such as ruthenium (Ru), and a chiral ligand. mdpi.com Among the most successful and widely studied ligands are atropisomeric biaryl phosphines, with 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP) being a prominent example. youtube.com

Ruthenium(II) complexes of BINAP, often in combination with a chiral 1,2-diamine ligand like 1,2-diphenylethylenediamine (DPEN), form highly active and enantioselective catalysts for the reduction of a wide range of aryl ketones. acs.orgnih.gov The reaction is believed to proceed through a nonclassical metal-ligand bifunctional mechanism. nih.gov In this mechanism, the hydrogenation occurs in the outer coordination sphere of an 18-electron RuH₂ complex, where a hydride on the ruthenium and a proton from an NH₂ group of the diamine ligand are transferred to the ketone's carbonyl group via a six-membered pericyclic transition state. nih.gov The rigid chiral backbone of the BINAP ligand and the chiral environment created by the diamine ligand work in concert to effectively differentiate between the two enantiofaces of the prochiral ketone. youtube.comnih.gov

Beyond BINAP, other chiral ligands have been developed and successfully applied in asymmetric ketone reduction. These include other phosphine-based ligands with modified binaphthyl backbones and chiral diene ligands complexed with rhodium. organic-chemistry.orgsigmaaldrich.com

Table 1: Performance of Chiral Catalyst Systems in the Asymmetric Reduction of Acetophenone (B1666503) Derivatives

| Catalyst System | Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Configuration | Reference |

|---|---|---|---|---|---|

| trans-RuH(η¹-BH₄)[(S)-tolbinap][(S,S)-dpen] | Acetophenone | Not specified | 82 | R | nih.gov |

| [RuCl₂{(S,S)-1}{(R,R)-DPEN}] | Acetophenone | >99 | 98 | S | acs.org |

| Ru(II)/(S,S)-1/(R,R)-DACH | Acetophenone | >99 | 97 | S | acs.org |

| BINAP/PICA-Ru complex | tert-Butyl ketones | Not specified | High | Not specified | organic-chemistry.org |

Note: Data for acetophenone is used as a representative model for 3,4-dibromoacetophenone.

To maximize the efficiency of the asymmetric reduction, several reaction parameters can be optimized. Key variables include the choice of solvent, the addition of a base, hydrogen pressure, and temperature. nih.govorganic-chemistry.org

Solvent: Protic alcohols like 2-propanol and ethanol (B145695) are commonly used as both the solvent and a proton source. organic-chemistry.orgnih.gov

Base: The addition of a base, such as potassium tert-butoxide (KOtBu), can significantly accelerate the reaction rate. nih.gov The rate often increases with base concentration up to a certain point, after which it may decrease. nih.gov

Hydrogen Pressure: In the presence of a base, the reaction rate is often accelerated with increasing H₂ pressure. However, in the absence of a base, the rate can be independent of pressure within a certain range (e.g., 1-16 atm). nih.gov

Enantioselectivity: A remarkable feature of many Noyori-type hydrogenation systems is that the enantioselectivity is often robust and remains high despite changes in hydrogen pressure, the presence or type of base, solvent, or substrate concentration. nih.gov This makes the process highly reliable and scalable.

Table 2: Influence of Reaction Conditions on the Asymmetric Hydrogenation of Acetophenone

| Catalyst System | Condition Varied | Observation | Reference |

|---|---|---|---|

| trans-RuH(η¹-BH₄)[(S)-tolbinap][(S,S)-dpen] | Base (KOtBu) Addition | Rate initially increases, then decreases with higher molarity. | nih.gov |

| trans-RuH(η¹-BH₄)[(S)-tolbinap][(S,S)-dpen] | H₂ Pressure (with base) | Reaction accelerates with increasing pressure. | nih.gov |

| trans-RuH(η¹-BH₄)[(S)-tolbinap][(S,S)-dpen] | H₂ Pressure (no base) | Rate is independent of pressure (1-16 atm). | nih.gov |

| BINAP/PICA-Ru | Solvent | Ethanol found to be the best solvent. | organic-chemistry.org |

Chiral Auxiliary-Mediated Asymmetric Synthesis

An alternative to catalytic asymmetric synthesis is the use of chiral auxiliaries. This classical strategy involves covalently attaching a chiral molecule (the auxiliary) to the substrate to direct a subsequent stereoselective transformation.

In the context of synthesizing this compound, this approach would typically involve:

Condensation of the prochiral ketone, 3,4-dibromoacetophenone, with a chiral amine auxiliary (e.g., a derivative of phenylglycinol or a valine-derived amino alcohol) to form a chiral imine or enamine.

Diastereoselective reduction of the C=N double bond. The chiral auxiliary sterically hinders one face of the imine, directing the hydride reagent (e.g., from a borohydride) to the opposite face, thus creating the new stereocenter with a specific configuration relative to the auxiliary.

Removal of the chiral auxiliary, usually by hydrolysis or hydrogenolysis, to release the enantiomerically enriched target amine.

Biocatalytic Approaches for Enantiopure Ethanamines

Biocatalysis has emerged as a powerful and sustainable alternative for producing enantiopure chemicals. wiley.com Enzymes offer exceptional selectivity (chemo-, regio-, and stereo-) under mild reaction conditions. Two primary enzymatic strategies are applicable for the synthesis of chiral this compound. wiley.comnih.gov

The first approach is a direct asymmetric synthesis from the ketone using ω-transaminases (ω-TAs) . These enzymes catalyze the transfer of an amino group from an amine donor, such as isopropylamine (B41738) or L-alanine, to the carbonyl group of the ketone acceptor (3,4-dibromoacetophenone). wiley.com Depending on the specific enzyme chosen, either the (R)- or (S)-enantiomer of the amine can be produced with very high enantiomeric excess. A significant advantage of this method is the direct formation of the amine from the ketone in a single step. Strategies to drive the reaction equilibrium towards the product amine include using a large excess of the amine donor or employing coupled enzymatic systems for cofactor regeneration and by-product removal. wiley.com

The second strategy is a two-step chemoenzymatic route. This involves the initial enantioselective reduction of 3,4-dibromoacetophenone to the corresponding chiral alcohol using an alcohol dehydrogenase (ADH) or a ketoreductase (KRED). nih.govftb.com.hr A wide variety of these enzymes are available, and by selecting either an (R)-selective or an (S)-selective enzyme, both enantiomers of the alcohol can be accessed in high purity. nih.gov These enzymatic reductions often require a nicotinamide (B372718) cofactor (NADH or NADPH), which is continuously regenerated in situ using a sacrificial substrate like glucose or isopropanol, catalyzed by a second enzyme such as glucose dehydrogenase or formate (B1220265) dehydrogenase. wiley.comftb.com.hr Following the enzymatic reduction, the resulting enantiopure alcohol is then chemically converted to the target amine using standard organic chemistry methods.

Table 3: Overview of Biocatalytic Strategies for Chiral Amine Synthesis

| Biocatalytic Method | Enzyme Class | Transformation | Advantages | Considerations | Reference |

|---|---|---|---|---|---|

| Asymmetric Amination | ω-Transaminase (ω-TA) | Ketone → Chiral Amine | Direct, one-step synthesis; High ee. | Reversible reaction; Requires amine donor. | wiley.com |

| Asymmetric Reduction | Alcohol Dehydrogenase (ADH) / Ketoreductase (KRED) | Ketone → Chiral Alcohol | High ee; Access to both (R) and (S) enantiomers. | Two-step process (reduction then amination); Requires cofactor regeneration. | nih.govftb.com.hr |

Diastereoselective Synthetic Pathways to Precursors of this compound

The synthesis of specific stereoisomers of this compound often involves the creation of a precursor molecule with the desired 3D arrangement. Diastereoselective synthesis is a powerful strategy to achieve this. This approach introduces a chiral auxiliary or reagent that influences the formation of one diastereomer over another. While specific examples for the direct diastereoselective synthesis of this compound precursors are not extensively detailed in the provided search results, the general principles can be applied. For instance, the reduction of a prochiral ketimine derived from 3',4'-dibromoacetophenone using a chiral reducing agent could afford a diastereomerically enriched amine precursor. The choice of chiral auxiliary and reaction conditions is paramount in maximizing the diastereomeric excess (de).

Resolution of Racemic this compound

Often, the initial synthesis of this compound results in a racemic mixture, a 50:50 combination of both enantiomers. libretexts.org The separation of these enantiomers, a process known as resolution, is crucial for accessing the pure, biologically active form. libretexts.org

A time-honored and effective method for resolving racemic amines is through the formation of diastereomeric salts using a chiral acid. libretexts.org This technique leverages the principle that diastereomers possess different physical properties, including solubility. libretexts.org By reacting the racemic amine with a single enantiomer of a chiral acid, two diastereomeric salts are formed. Due to their differing solubilities in a given solvent, one salt will preferentially crystallize, allowing for its separation by filtration.

Commonly employed chiral resolving agents for amines include tartaric acid derivatives, mandelic acid, and camphor-10-sulfonic acid. libretexts.org The selection of the appropriate chiral acid and solvent system is critical and often determined empirically to achieve optimal separation and yield. researchgate.net For instance, (R)-mandelic acid has been successfully used to resolve racemic 1-phenylethylamine (B125046), a compound structurally similar to the target molecule. researchgate.net The process can be influenced by factors such as the presence of structurally related additives that can inhibit the nucleation of the more soluble diastereomeric salt, thereby increasing the diastereomeric excess of the crystallized product. researchgate.net

A patent for the resolution of a related compound, 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)-ethylamine, highlights the use of tartaric acid derivatives, specifically (R,R)-4-chlorotartranilic acid, to achieve high yield and enantiomeric purity (above 99%). google.com This process involved reacting one molar equivalent of the racemic amine with 0.5-0.65 molar equivalents of the chiral acid in the presence of hydrochloric acid in water. google.com

| Amine to be Resolved | Chiral Resolving Agent | Key Findings |

| Racemic 1-phenylethylamine (8) | (R)-mandelic acid (MA) | Industrialized process for enantioseparation into the R-form. researchgate.net |

| Racemic 1-naphthalen-1-yl-ethylamine (21) | (R)-(-)-MA | Resolution via diastereomeric salts from ethanol yielded the salt in 72% yield and >99.5% enantiomeric purity. researchgate.net |

| Racemic o-halo-substituted phenylethylamines (22) | (S)-(+)-MA (4) | Successful resolution with optimized conditions for the 2-fluoroamine achieving 99% de in a single crystallization. researchgate.net |

| Racemic 3-methoxyphenylethylamine (24) | (S)-(+)-MA (4) | The use of additives structurally related to the resolving agent or racemate significantly increased diastereomeric excess. researchgate.net |

| Racemic 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)-ethylamine (2a) | (R,R)-4-chlorotartranilic acid ((R,R)-3a) | Isolated the (S)-enantiomer in high yield with high chemical and enantiomeric purity (>99%). google.com |

Chromatographic methods offer a powerful alternative for the separation of enantiomers. Supercritical Fluid Chromatography (SFC) and High-Performance Liquid Chromatography (HPLC) are prominent techniques in this domain. chromatographyonline.comshimadzu.com These methods utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.

SFC has emerged as a preferred technique for chiral separations due to its speed, efficiency, and reduced environmental impact compared to HPLC. afmps.bewiley.com Polysaccharide-based CSPs are commonly used in SFC for their broad applicability. afmps.be The choice of organic modifier, and acidic or basic additives in the mobile phase significantly impacts the separation. For primary amines, a combination of trifluoroacetic acid and triethylamine (B128534) as additives in methanol (B129727) has shown excellent selectivity and peak shapes in SFC. chromatographyonline.comchromatographyonline.com

Crown ether-based CSPs, such as Crownpak® CR-I (+), have demonstrated particular efficacy in resolving racemates of primary amines, which can be challenging on other types of stationary phases. wiley.com

A systematic screening approach is often employed to identify the optimal separation conditions, involving testing various combinations of columns and mobile phases. shimadzu.com Automated systems that can switch between SFC and HPLC allow for efficient screening and method development. shimadzu.com

| Technique | Chiral Stationary Phase (CSP) | Key Findings |

| Supercritical Fluid Chromatography (SFC) | Cyclofructan-based (CF6-P) | Evaluated as an alternative to HPLC for primary amine separation. chromatographyonline.com A combination of trifluoroacetic acid and triethylamine as additives provided excellent selectivity. chromatographyonline.comchromatographyonline.com |

| SFC | Polysaccharide-based | A generic screening strategy using four complementary polysaccharide-based CSPs successfully separated a diverse set of compounds. afmps.be |

| SFC | Crown ether-based (Crownpak® CR-I (+)) | Successfully resolved racemates of primary amines at both analytical and preparative scales. wiley.com |

| HPLC and SFC | i CHIRAL-6 series (Daicel Corp.) | A combined system allows for efficient screening of both techniques to find the optimal separation method. shimadzu.com |

Kinetic resolution is a process where one enantiomer of a racemic mixture reacts faster than the other in the presence of a chiral catalyst or enzyme, leading to the separation of the unreacted enantiomer and the product. mdpi.com

Enzymatic Kinetic Resolution: Enzymes, particularly lipases and amine dehydrogenases, are highly effective catalysts for the kinetic resolution of amines. d-nb.infonih.gov For example, a NADH-dependent engineered amine dehydrogenase from Geobacillus stearothermophilus (LE-AmDH-v1) has been used for the kinetic resolution of various racemic α-chiral primary amines, yielding the corresponding S-configured amines with over 99% enantiomeric excess (ee). d-nb.info The reaction conditions, such as pH, temperature, and buffer type, are optimized to achieve high conversion and enantioselectivity. d-nb.info Lipases, such as Candida antarctica lipase (B570770) B (CALB), are often used in chemoenzymatic dynamic kinetic resolution (DKR) processes. organic-chemistry.org

Organocatalytic Kinetic Resolution: Chiral organocatalysts, such as bifunctional (thio)ureas and squaramides, can also facilitate kinetic resolution. mdpi.com These catalysts operate through hydrogen-bonding interactions to differentiate between the enantiomers of the substrate. mdpi.com While specific examples for this compound are not provided, the principles of asymmetric N-acylation or other N-functionalizations catalyzed by chiral organocatalysts are applicable. researchgate.net

Dynamic kinetic resolution (DKR) is an advanced form of kinetic resolution where the slower-reacting enantiomer is continuously racemized in situ. mdpi.comorganic-chemistry.org This allows for a theoretical yield of 100% for the desired enantiomerically pure product. mdpi.com Chemoenzymatic DKR often combines an enzyme for the resolution step and a metal catalyst (e.g., a ruthenium complex) for the racemization step. organic-chemistry.org

| Method | Catalyst/Enzyme | Key Features |

| Enzymatic Kinetic Resolution | Geobacillus stearothermophilus Amine Dehydrogenase (LE-AmDH-v1) | Resolves racemic α-chiral primary amines to yield S-configured amines with >99% ee. d-nb.info |

| Chemoenzymatic Dynamic Kinetic Resolution (DKR) | Candida antarctica lipase B (CALB) and a Ruthenium catalyst | Combines enzymatic resolution with metal-catalyzed racemization for high yields (>90%) and enantioselectivity (>99% ee) of primary amines. organic-chemistry.org |

| Enzymatic Kinetic Resolution | Lipase from Candida rugosa MY | Used for the resolution of a β-blocker precursor, achieving high enantiomeric excess of the product (ee_p = 96.17%). mdpi.com |

| Double Enzymatic Kinetic Resolution | Lipase (e.g., Novozym 435) | Simultaneous resolution of a chiral amine and a chiral acyl donor (carbonate) to produce four optically pure compounds. nih.gov |

| Organocatalytic Dynamic Kinetic Resolution | Chiral bifunctional (thio)urea and squaramide catalysts | Utilizes hydrogen-bonding interactions for asymmetric reactions, achieving high yields and enantioselectivity. mdpi.com |

Chemical Transformations and Mechanistic Insights of 1 3,4 Dibromophenyl Ethan 1 Amine

Reactivity of the Primary Amine Functionality

The primary amine group in 1-(3,4-dibromophenyl)ethan-1-amine is a key site for a variety of chemical reactions, enabling the introduction of diverse substituents and the formation of new carbon-nitrogen and nitrogen-heteroatom bonds.

N-Alkylation and Reductive Amination Chemistry

Direct N-alkylation of primary amines with alkyl halides can be challenging to control, often leading to overalkylation and the formation of secondary and tertiary amines, as well as quaternary ammonium (B1175870) salts. masterorganicchemistry.com A more controlled and widely used method for introducing alkyl groups onto a primary amine is reductive amination. masterorganicchemistry.com

Reductive amination involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding alkylated amine. masterorganicchemistry.comharvard.edu This method avoids the issue of multiple alkylations. masterorganicchemistry.com The reaction is typically carried out in one or two steps and is effective for synthesizing primary, secondary, and tertiary amines. harvard.edu

Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). masterorganicchemistry.com Sodium cyanoborohydride is effective at a controlled pH (typically 6-7) and selectively reduces the iminium ion in the presence of the starting carbonyl compound. harvard.edu However, it is highly toxic. harvard.edu Sodium triacetoxyborohydride is a milder and less toxic alternative that is also highly selective for the reductive amination process. masterorganicchemistry.comharvard.edu The general mechanism involves the initial formation of an imine, which is then reduced by the hydride reagent. youtube.com

Table 1: Reagents for Reductive Amination

| Reagent | Key Features |

|---|---|

| Sodium Cyanoborohydride (NaBH3CN) | Effective, selective for iminium ions, but highly toxic. masterorganicchemistry.comharvard.edu |

| Sodium Triacetoxyborohydride (NaBH(OAc)3) | Milder, less toxic, highly selective, and broadly applicable. masterorganicchemistry.comharvard.edu |

| α-Picoline-borane | Used for reductive amination in various solvents, including methanol (B129727) and water. organic-chemistry.org |

Acylation and Sulfonylation Reactions

The primary amine of this compound readily undergoes acylation with acylating agents such as acyl chlorides or acid anhydrides to form the corresponding amides. This reaction is fundamental in peptide synthesis and for introducing various functional groups. For instance, the Schotten-Baumann reaction conditions, which involve reacting an amine with an acyl chloride in the presence of a base, can be employed for the N-acylation of amino acids. mdpi.com

Similarly, sulfonylation of the primary amine with a sulfonyl chloride (e.g., tosyl chloride or mesyl chloride) in the presence of a base yields a sulfonamide. These reactions are crucial for the synthesis of various biologically active compounds and for creating protecting groups for amines.

Formation of Imine Derivatives and Related Heterocyclic Compounds

The reaction of the primary amine of this compound with aldehydes or ketones leads to the formation of imines, also known as Schiff bases. libretexts.orgmasterorganicchemistry.com This condensation reaction is typically acid-catalyzed and involves the elimination of a water molecule. libretexts.orgmasterorganicchemistry.com The mechanism proceeds through the nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate. libretexts.orgopenstax.org Subsequent protonation of the hydroxyl group and elimination of water yields an iminium ion, which is then deprotonated to give the stable imine. libretexts.orgopenstax.org

The formation of imines is a reversible process, and the pH needs to be carefully controlled, with the optimal pH generally being around 5. libretexts.org Imines are important intermediates in organic synthesis and can be hydrolyzed back to the parent amine and carbonyl compound under acidic conditions. libretexts.orglibretexts.org

Furthermore, the reactivity of the imine functionality can be harnessed for the synthesis of various heterocyclic compounds. For example, imines can undergo cyclization reactions or participate in cycloaddition reactions to form nitrogen-containing heterocycles. The formation of a PLP-imine is a key step in the mechanism of PLP-dependent racemase enzymes, which interconvert enantiomers of amino acids. youtube.com Additionally, imines are precursors to biologically significant heterocycles like 1,3,4-oxadiazoles, which have shown anticancer activity. mdpi.com

Table 2: Imine Formation Mechanism Steps

| Step | Description |

|---|---|

| 1. Nucleophilic Addition | The primary amine attacks the carbonyl carbon. libretexts.orglibretexts.org |

| 2. Proton Transfer | A proton is transferred from the nitrogen to the oxygen, forming a carbinolamine. libretexts.orglibretexts.org |

| 3. Protonation | The hydroxyl group of the carbinolamine is protonated by an acid catalyst. libretexts.orglibretexts.org |

| 4. Elimination of Water | The protonated hydroxyl group leaves as water, forming an iminium ion. libretexts.orglibretexts.org |

Carbamic Acid and Carbamate (B1207046) Formation via CO2 Reactivity

Primary amines, including this compound, can react with carbon dioxide (CO2). This reaction is of significant interest, particularly in the context of carbon capture technologies. The initial step is generally considered to be the nucleophilic attack of the amine's nitrogen atom on the carbon atom of CO2.

While the formation of a zwitterion intermediate (RH2N+-COO-) is often proposed, recent studies suggest that the direct formation of this species has a high energy barrier. nih.gov A more likely mechanism involves the catalytic assistance of a second amine molecule (or another Brønsted base) in a concerted process to facilitate proton transfer. nih.gov This leads to the formation of a carbamic acid (RNHCOOH) or, in the presence of another amine molecule, an ammonium carbamate salt (RNHCOO- RNH3+). nih.govresearchgate.net In aqueous solutions, water can also act as a nucleophile, reacting with CO2 with the assistance of the amine to form bicarbonate. nih.gov

Reactions Involving the Aryl Bromide Functionality

The two bromine atoms on the phenyl ring of this compound provide handles for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the formation of C-C, C-N, C-O, and other bonds with high efficiency and selectivity. nih.gov The aryl bromide moieties of this compound are excellent substrates for these transformations.

One of the most prominent examples is the Suzuki cross-coupling reaction, which couples an organoboron reagent (like a boronic acid or boronic ester) with an organic halide. mdpi.comresearchgate.net This reaction is widely used to form biaryl structures and is tolerant of a broad range of functional groups. mdpi.com The catalytic cycle typically involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organoboron reagent and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. researchgate.net

Other important palladium-catalyzed reactions applicable to this compound include the Heck reaction (coupling with an alkene), the Sonogashira reaction (coupling with a terminal alkyne), the Buchwald-Hartwig amination (coupling with an amine), and the Stille reaction (coupling with an organotin reagent). nih.govnih.gov These reactions allow for the introduction of a wide array of substituents at the 3- and 4-positions of the phenyl ring, making this compound a versatile scaffold for the synthesis of complex molecules with potential applications in materials science and medicinal chemistry. nih.govmdpi.com

Table 3: Common Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Bond Formed |

|---|---|---|

| Suzuki Coupling | Organoboron Reagent | C-C |

| Heck Coupling | Alkene | C-C |

| Sonogashira Coupling | Terminal Alkyne | C-C |

| Buchwald-Hartwig Amination | Amine | C-N |

Ullmann-Type Coupling Reactions

The Ullmann reaction and its variations are copper-catalyzed cross-coupling reactions used to form carbon-carbon, carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds. chem-station.comwikipedia.org These reactions typically require an aryl halide and a suitable coupling partner. wikipedia.org The classic Ullmann condensation can require high temperatures, often exceeding 200 °C, and stoichiometric amounts of copper. wikipedia.org However, modern modifications using soluble copper catalysts with ligands like amino acids or diamines allow for milder reaction conditions. wikipedia.orgoperachem.com

For this compound, Ullmann-type couplings could be employed to introduce amine (Buchwald-Hartwig amination is a more modern alternative), ether, or thioether functionalities. wikipedia.org The Goldberg reaction, a type of Ullmann condensation, specifically refers to the copper-catalyzed formation of a C-N bond between an aryl halide and an amine. wikipedia.org The reactivity of the aryl halide in Ullmann couplings follows the trend I > Br > Cl, and the reaction is generally favored for arenes with electron-withdrawing groups. chem-station.com

Nucleophilic Aromatic Substitution (SNAr) Investigations

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. nih.gov This reaction typically requires the aromatic ring to be activated by strong electron-withdrawing groups positioned ortho and/or para to the leaving group. nih.gov Given that the bromo-substituents on this compound are not activated by strongly electron-withdrawing groups, SNAr reactions are generally not expected to be facile under standard conditions. Investigations into SNAr reactions on this substrate would likely require harsh conditions or specialized catalytic systems to proceed.

Metal-Halogen Exchange and Organometallic Reagent Formation (e.g., Grignard, Organolithium)

Metal-halogen exchange is a fundamental reaction in organometallic chemistry that converts an organic halide into an organometallic compound. wikipedia.org This transformation is commonly used to prepare organolithium and Grignard reagents. wikipedia.orglibretexts.org

Grignard Reagent Formation: The reaction of an aryl bromide with magnesium metal in an etheral solvent like diethyl ether or tetrahydrofuran (B95107) (THF) yields a Grignard reagent (R-MgX). libretexts.orgadichemistry.com This process involves the oxidative insertion of magnesium into the carbon-halogen bond. adichemistry.com The resulting Grignard reagent is a potent nucleophile and can react with a wide range of electrophiles.

Organolithium Reagent Formation: Organolithium reagents can be prepared by reacting an organic halide with lithium metal or through a lithium-halogen exchange reaction with a pre-existing organolithium compound, such as n-butyllithium. wikipedia.orgwikipedia.org The C-Li bond is highly polar, making organolithium compounds strong bases and nucleophiles. wikipedia.org The rate of lithium-halogen exchange is generally fast and follows the trend I > Br > Cl. wikipedia.org

For this compound, performing a metal-halogen exchange at one of the bromine atoms would generate a powerful organometallic intermediate. This intermediate could then be trapped with an electrophile to introduce a new substituent. Achieving regioselectivity in the metal-halogen exchange would be a key consideration, potentially influenced by reaction temperature and the specific reagents used. The amine group in the starting material may require protection, as it is acidic and would be deprotonated by the highly basic organometallic reagents. adichemistry.com A combination of i-PrMgCl and n-BuLi has been shown to be effective for halogen-metal exchange on substrates with acidic protons, which could be relevant for this molecule. nih.govnih.gov

Stereochemical Consequences in Chemical Transformations of Chiral this compound

The ethan-1-amine moiety of the title compound contains a stereocenter, meaning that the molecule can exist as a pair of enantiomers. When a chiral, enantiomerically enriched form of this compound undergoes the chemical transformations described above, the stereochemical outcome at this center is a critical consideration.

In many of the palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, the reaction occurs at the aryl-halogen bond, which is remote from the chiral center. Therefore, these reactions are generally expected to proceed with retention of configuration at the stereocenter, provided the reaction conditions are not harsh enough to cause racemization through other pathways.

For reactions involving the formation of organometallic intermediates, such as Grignard or organolithium reagents, the configurational stability of the newly formed organometallic species is paramount. Studies have shown that the formation of Grignard reagents can sometimes lead to racemization. alfredstate.edu However, lithium-halogen exchange has been demonstrated to proceed with retention of configuration in some systems. alfredstate.edu The configurational stability of the organometallic intermediate once formed is also a factor. alfredstate.edu If the chiral center were to be involved in the reaction, for example through deprotonation-reprotonation at the benzylic position, racemization would be a likely outcome. The specific reaction conditions, including temperature, solvent, and the nature of the reagents, will ultimately determine the stereochemical fate of the chiral center.

Retention, Inversion, and Racemization Pathways at the Chiral Center

The stereochemical fate of the chiral center in this compound during a chemical reaction is dictated by the reaction mechanism. The three possible outcomes are retention of configuration, inversion of configuration, or racemization.

Retention of configuration occurs when the transformation at the chiral center proceeds in a manner that the new molecule maintains the same spatial arrangement of its substituents. This is common in reactions where the bonds to the stereocenter are not directly involved or broken.

Inversion of configuration , often referred to as a Walden inversion, is characteristic of SN2 reactions at the chiral center. In such a case, the incoming nucleophile attacks from the side opposite to the leaving group, leading to a flip in the stereochemistry.

Racemization , the formation of an equal mixture of both enantiomers from a single enantiomer, is a critical consideration, especially when aiming to preserve optical purity. For 1-phenylethylamine (B125046) and its derivatives, a common pathway to racemization involves the formation of an achiral intermediate, typically an imine or an enamine. researchgate.netgoogle.com

A plausible mechanism for the racemization of enantiopure this compound could be initiated by oxidation to the corresponding imine, 1-(3,4-dibromophenyl)ethan-1-imine. This imine is achiral as the former stereocenter becomes an sp2-hybridized carbon. Subsequent reduction of this achiral imine would lead to the formation of a racemic mixture of the amine. researchgate.net

Another potential pathway involves the formation of an N-haloamine intermediate. For instance, treatment with a reagent like trichloroisocyanuric acid can form an N-chloroimine, which is also an achiral intermediate. Subsequent reduction would yield the racemic amine. researchgate.net

The conditions for these transformations are crucial. For example, racemization of 1-phenylethylamine derivatives has been achieved by reacting an optically active imine with an alkali metal tert-alkoxide in an aprotic polar solvent, followed by hydrolysis. google.com

| Pathway | Key Intermediate | Outcome | Plausible Conditions |

| Racemization | Imine | 50:50 mixture of (R) and (S) enantiomers | Oxidation followed by reduction (e.g., using a metal catalyst) |

| Racemization | N-Chloroimine | 50:50 mixture of (R) and (S) enantiomers | Treatment with a chlorinating agent followed by reduction |

| Racemization | Imine (base-catalyzed) | 50:50 mixture of (R) and (S) enantiomers | Formation of imine, then treatment with a strong base (e.g., potassium tert-butoxide) followed by hydrolysis google.com |

Diastereoselective Induction in Reactions Utilizing Enantiopure Amine

Enantiopure amines, such as (R)- or (S)-1-(3,4-Dibromophenyl)ethan-1-amine, are frequently employed as chiral auxiliaries. A chiral auxiliary is a stereogenic unit that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. The steric and electronic properties of the 3,4-dibromophenyl group are expected to play a significant role in directing the approach of incoming reagents.

When an enantiopure sample of this compound is reacted with a prochiral substrate, two diastereomeric products can be formed. The extent to which one diastereomer is favored over the other is known as diastereoselectivity.

A common strategy involves the formation of an amide or an imine from the chiral amine. For instance, if (S)-1-(3,4-Dibromophenyl)ethan-1-amine is converted into an amide, the resulting chiral environment can direct the alkylation of the enolate, leading to the preferential formation of one diastereomer. The bulky 3,4-dibromophenyl group would likely shield one face of the reactive intermediate, forcing the electrophile to attack from the less hindered face. This principle is well-established with auxiliaries like pseudoephenamine. nih.govharvard.edu

Similarly, an imine formed between enantiopure this compound and a prochiral aldehyde or ketone can undergo diastereoselective addition of a nucleophile. The stereochemical outcome of such reactions is often rationalized using models like the Felkin-Anh or Cram-chelation model, where the substituents on the chiral amine direct the trajectory of the incoming nucleophile.

| Reaction Type | Prochiral Substrate | Intermediate | Expected Outcome | Influencing Factors |

| Alkylation | Carboxylic acid derivative | Chiral amide enolate | Formation of one diastereomer preferentially | Steric hindrance from the 3,4-dibromophenyl group and the amine's methyl group |

| Nucleophilic Addition | Aldehyde or Ketone | Chiral imine | Formation of one diastereomeric amine product preferentially | Coordination of the nucleophile with a metal counterion and steric interactions |

| Conjugate Addition | α,β-Unsaturated carbonyl | Chiral enamine or imine | Formation of one diastereomeric adduct preferentially | The geometry of the enamine/imine and the nature of the Michael acceptor |

Theoretical and Computational Studies on 1 3,4 Dibromophenyl Ethan 1 Amine

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic properties of 1-(3,4-dibromophenyl)ethan-1-amine. These calculations can determine the distribution of electrons within the molecule, which dictates its chemical behavior.

Detailed analysis of the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), would reveal the regions of the molecule most likely to act as electron donors and acceptors, respectively. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity.

Furthermore, bonding analysis methods, such as Natural Bond Orbital (NBO) analysis, could provide insights into the nature of the chemical bonds. This would include the quantification of bond orders, hybridization of atomic orbitals, and the extent of electron delocalization across the aromatic ring and its substituents. Such studies would clarify the influence of the two bromine atoms on the electronic environment of the phenyl ring and the amine group.

Conformational Analysis and Potential Energy Surfaces

The three-dimensional structure of this compound is not rigid. Rotation around its single bonds, particularly the C-C bond connecting the ethylamine (B1201723) side chain to the phenyl ring and the C-N bond, gives rise to various conformers with different energies.

A conformational analysis would systematically explore the potential energy surface (PES) of the molecule to identify the most stable conformers. researchgate.netnih.govnih.gov This is typically achieved by rotating specific dihedral angles and calculating the corresponding energy at each point. The results of such an analysis would reveal the preferred spatial arrangement of the amine and methyl groups relative to the dibromophenyl ring. These low-energy conformers are the most likely to be observed experimentally.

Understanding the PES is crucial as many of the molecule's properties, including its spectroscopic and biological characteristics, are an average over the populated conformations. While the methodology is well-established, a detailed conformational analysis and the corresponding potential energy surface for this compound have not been reported in publicly accessible research. researchgate.netresearchgate.netrsc.org

Reaction Pathway Modeling and Transition State Characterization for Synthetic Routes

Theoretical modeling can be employed to investigate the mechanisms of chemical reactions, including the synthesis of this compound. By mapping the potential energy surface of a proposed reaction, computational chemists can identify the lowest energy pathway from reactants to products.

This involves locating the transition state structure, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which is a critical factor in understanding the reaction rate. Characterization of the transition state's geometry provides insights into the mechanism of bond formation and breaking.

For the synthesis of this compound, which could potentially be synthesized via reductive amination of 1-(3,4-dibromophenyl)ethanone, reaction pathway modeling could be used to compare different synthetic strategies and optimize reaction conditions. However, specific studies modeling the synthetic routes and characterizing the transition states for the formation of this compound are not documented in the scientific literature. researchgate.netnih.gov

Prediction of Spectroscopic Parameters via DFT (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Density Functional Theory is a highly effective tool for predicting various spectroscopic parameters. nyu.edud-nb.infonih.gov These theoretical predictions are invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound.

NMR Chemical Shifts: The accurate prediction of 1H and 13C NMR chemical shifts is a significant application of DFT. nyu.edud-nb.infogithub.io By calculating the magnetic shielding tensors of the nuclei in the presence of a magnetic field, the chemical shifts can be determined. Comparing the predicted spectrum with an experimental one is a powerful method for structural elucidation. The accuracy of these predictions can be enhanced by considering the effects of different conformers and the solvent. d-nb.info

Vibrational Frequencies: DFT calculations can also predict the infrared (IR) and Raman vibrational frequencies of a molecule. nih.govesisresearch.orgnih.gov The calculated frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, and torsional motions. The theoretical vibrational spectrum can be compared with experimental FT-IR and FT-Raman spectra to aid in the assignment of the observed absorption bands.

Although the methodologies are robust, there are no published studies that specifically report the DFT-predicted NMR chemical shifts or vibrational frequencies for this compound.

Molecular Dynamics Simulations to Elucidate Solvent Effects and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. easychair.orgresearchgate.netresearchgate.netmdpi.commdpi.com For this compound, MD simulations would be particularly useful for understanding its behavior in a solution.

By explicitly including solvent molecules in the simulation, it is possible to model how the solvent affects the conformation of the solute and its dynamics. easychair.org MD simulations can provide detailed information about the solvation shell around the molecule and the specific intermolecular interactions, such as hydrogen bonds between the amine group and solvent molecules. This is crucial for understanding the compound's solubility and its behavior in biological environments.

These simulations can also be used to explore how molecules of this compound interact with each other at higher concentrations. Despite the power of this technique, there are no specific molecular dynamics simulation studies on this compound available in the literature.

Prediction of Chirality and Optical Activity (e.g., ECD, VCD)

Since this compound possesses a stereocenter at the carbon atom bearing the amine group, it is a chiral molecule existing as two enantiomers. Computational methods can predict the chiroptical properties that distinguish these enantiomers.

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. Time-dependent DFT (TD-DFT) can be used to calculate the theoretical ECD spectrum. researchgate.netnih.gov By comparing the calculated spectrum of a specific enantiomer (e.g., the R or S configuration) with the experimental spectrum, the absolute configuration of the molecule can be determined.

Vibrational Circular Dichroism (VCD): VCD is the vibrational analogue of ECD, measuring the differential absorption of left and right circularly polarized infrared light. researchgate.net DFT calculations can also predict the VCD spectrum, which provides detailed information about the stereochemistry of the molecule. researchgate.netresearchgate.net The VCD spectrum is often more sensitive to subtle conformational changes than the ECD spectrum.

While these techniques are standard for determining the absolute configuration of chiral molecules, no computational studies predicting the ECD or VCD spectra of this compound have been published.

Applications of 1 3,4 Dibromophenyl Ethan 1 Amine As a Versatile Chemical Building Block and Ligand

Chiral Building Block in Enantioselective Synthesis of Complex Molecules

The presence of a stereogenic center in 1-(3,4-dibromophenyl)ethan-1-amine makes it an important starting material for the enantioselective synthesis of complex molecules, particularly those containing nitrogen. This section details its application in creating stereodefined heterocycles and advanced organic scaffolds.

Synthesis of Stereodefined Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are fundamental structural motifs in a vast number of pharmaceuticals and biologically active compounds. The controlled synthesis of these structures with specific stereochemistry is a significant challenge in organic chemistry. Chiral amines like this compound are instrumental in achieving this control.

The synthesis of stereodefined nitrogen-containing heterocycles often involves cyclization reactions where the stereochemistry of the starting amine dictates the stereochemical outcome of the final product. For instance, methods like catalytic dehydrative cyclization can be employed to form various nitrogen-containing heterocycles. pitt.edu While direct examples using this compound in the literature are specific, the principles of using chiral amines in such syntheses are well-established. The amine can be converted into an amide or imine, which then undergoes a stereoselective cyclization to yield heterocycles such as pyrrolidines, piperidines, or more complex fused systems. The stereocenter on the amine influences the facial selectivity of the cyclization step, leading to the preferential formation of one enantiomer or diastereomer.

The development of methodologies for the asymmetric synthesis of nitrogen-containing heterocycles is an active area of research, with numerous strategies being explored. beilstein-journals.orgethz.ch These often rely on the use of chiral auxiliaries or catalysts, but the incorporation of a chiral building block like this compound offers a direct and efficient route to enantiomerically enriched products.

Precursor for Advanced Organic Scaffolds with Defined Stereochemistry

Beyond simple heterocycles, this compound serves as a precursor for more elaborate organic scaffolds with defined stereochemistry. These scaffolds are often the core structures of complex natural products and pharmaceutical agents. The dibromo-substituted phenyl ring provides handles for further functionalization through cross-coupling reactions, allowing for the construction of diverse and complex molecular architectures.

For example, the bromine atoms can be replaced with various other functional groups using transition metal-catalyzed reactions like the Suzuki or Buchwald-Hartwig couplings. This allows for the attachment of other aryl, alkyl, or heteroaryl groups, expanding the structural diversity of the resulting molecules. The chiral amine moiety can guide these transformations or be incorporated into a larger, more complex stereodefined framework.

The ability to construct complex, three-dimensional molecules with precise control over their stereochemistry is crucial for the development of new drugs and materials. Chiral building blocks like this compound are indispensable tools in this endeavor, providing a reliable source of stereochemical information that can be translated into the final product. The 1,3,4-oxadiazole (B1194373) scaffold, for instance, is a biologically active framework whose synthesis can benefit from chiral precursors. nih.govmdpi.com

Ligand or Ligand Precursor in Homogeneous Catalysis

The field of homogeneous catalysis heavily relies on the use of ligands to control the reactivity and selectivity of metal catalysts. Chiral ligands are particularly important for asymmetric catalysis, where the goal is to produce one enantiomer of a chiral product selectively. This compound can be used as a precursor to synthesize such chiral ligands.

Chiral Ligands for Asymmetric Transition Metal Catalysis

The amine functionality of this compound can be readily modified to create a variety of chiral ligands, such as phosphine-amine, diamine, or salen-type ligands. These ligands can then coordinate to transition metals like palladium, rhodium, or ruthenium to form chiral catalysts. acs.org These catalysts are then used in a wide range of asymmetric transformations, including hydrogenation, hydroformylation, and carbon-carbon bond-forming reactions.

The stereochemical information from the chiral amine is transferred to the catalytic process, influencing the stereochemical outcome of the reaction. The dibromophenyl group can also play a role in the catalytic activity, either through electronic effects or by providing sites for further modification of the ligand structure. The development of new and efficient chiral ligands is a continuous effort in catalysis research, and chiral amines are a key source of inspiration and starting materials.

Organocatalytic Applications

In addition to its role in metal-based catalysis, derivatives of this compound can also function as organocatalysts. Organocatalysis is a branch of catalysis that uses small organic molecules to catalyze chemical reactions. Chiral amines and their derivatives are among the most successful classes of organocatalysts.

For example, the amine can be used to form chiral enamines or iminium ions in situ, which can then participate in a variety of stereoselective reactions. These include aldol (B89426) reactions, Michael additions, and Diels-Alder reactions. The stereocenter on the amine controls the facial selectivity of the reaction, leading to the formation of enantiomerically enriched products. The field of organocatalysis has grown rapidly in recent years, offering a green and sustainable alternative to metal-based catalysis.

Intermediate in the Synthesis of Advanced Materials and Polymer Precursors

The unique combination of a chiral center and a functionalizable aromatic ring in this compound also makes it a valuable intermediate in the synthesis of advanced materials and polymer precursors. nih.gov The dibromo functionality allows for the incorporation of this chiral unit into polymer backbones or as pendant groups through polymerization reactions like polycondensation or cross-coupling polymerization.

The resulting polymers would possess chirality, which can lead to interesting properties and applications in areas such as chiral separations, asymmetric catalysis, and optoelectronics. For example, chiral polymers can be used as the stationary phase in chromatography columns to separate enantiomers or as chiral sensors to detect and quantify chiral molecules.

Furthermore, the bromine atoms can be used to attach the molecule to surfaces or nanoparticles, creating chiral functionalized materials with tailored properties. These materials could find applications in areas such as heterogeneous catalysis, enantioselective adsorption, and biomedical devices. The versatility of this compound as a building block extends beyond the realm of small molecule synthesis into the design and creation of novel functional materials.

Monomer in the Preparation of Functional Polymers (e.g., Polyimides, Polyamides)

The primary amine group of this compound makes it a suitable candidate as a diamine monomer surrogate in polycondensation reactions. The formation of polyamides and polyimides typically involves the reaction of a diamine with a diacyl chloride or a dianhydride, respectively. The resulting polymers are known for their excellent thermal stability, mechanical strength, and chemical resistance.

The incorporation of the 3,4-dibromophenyl moiety into the polymer backbone is anticipated to impart specific properties. The bromine atoms can enhance the flame retardancy of the resulting polymer. Furthermore, these bromo-substituents can act as reactive handles for post-polymerization modification. For instance, they can undergo various cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce new functional groups. This post-synthetic modification allows for the fine-tuning of the polymer's properties, such as its solubility, optical behavior, or affinity for other molecules.

While specific research on polymers derived from this compound is not extensively documented, the principles of polycondensation suggest its viability. The hypothetical properties of polyamides and polyimides derived from this monomer can be extrapolated from data on similar halogenated aromatic polymers.

Table 1: Hypothetical Properties of Polymers Derived from this compound

| Polymer Type | Potential Co-monomer | Expected Polymer Properties | Potential Applications |

| Polyamide | Terephthaloyl chloride | High thermal stability, inherent flame retardancy, potential for post-polymerization functionalization. | High-performance films, fibers, and engineering plastics. |

| Polyimide | Pyromellitic dianhydride | Excellent thermal and oxidative stability, good mechanical properties, high glass transition temperature. | Aerospace components, electronics, and high-temperature adhesives. |

Component in Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs)

The structure of this compound also makes it an attractive candidate for the synthesis of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). These materials are crystalline porous solids with high surface areas and tunable pore sizes, making them suitable for applications in gas storage, separation, and catalysis.

In the context of MOFs, the amine group can coordinate to metal ions or clusters, acting as a monodentate or potentially a bridging ligand to form a stable, porous framework. rsc.orgresearchgate.net The dibromophenyl group would then decorate the pores of the MOF. These bromine atoms can serve as sites for post-synthetic modification, allowing for the introduction of other functional groups to tailor the MOF's properties. rsc.org For example, the bromine atoms could be replaced with other groups via cross-coupling reactions to enhance selectivity for gas adsorption or to introduce catalytic sites.

For COFs, which are constructed entirely from organic building blocks linked by covalent bonds, this compound can serve as a versatile node. nih.govnih.gov The amine functionality can react with aldehydes or other complementary functional groups to form imine-linked or other types of covalent bonds, leading to the formation of a porous, crystalline network. researchgate.netgoogle.com The presence of the dibromo-substituents would offer a platform for post-synthetic modification, similar to their role in MOFs, enabling the tuning of the COF's electronic and adsorptive properties.

While specific MOFs or COFs incorporating this compound have not been reported, the general principles of MOF and COF design strongly suggest its potential as a valuable building block in this field.

Table 2: Potential Roles of this compound in Framework Materials

| Framework Type | Potential Co-linker/Metal Node | Bonding Type | Potential Properties and Applications |

| MOF | Zinc or Copper metal nodes | Coordination bond (N-Metal) | Gas storage (e.g., CO2, H2), heterogeneous catalysis, chemical sensing. Post-synthetic modification via Br atoms. rsc.orgrsc.org |

| COF | Terephthalaldehyde | Covalent bond (Imine) | Porous materials for gas separation, organic electronics, and catalysis. Tunable properties via post-synthetic modification. researchgate.netgoogle.com |

Advanced Spectroscopic and Analytical Research Methodologies for 1 3,4 Dibromophenyl Ethan 1 Amine

High-Resolution Mass Spectrometry for Isotopic Pattern Analysis and Mechanistic Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the analysis of 1-(3,4-Dibromophenyl)ethan-1-amine, providing its exact mass and elemental formula. A key feature in the mass spectrum of this compound is the distinctive isotopic pattern caused by the presence of two bromine atoms. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in a characteristic triplet-like pattern for any fragment containing two bromine atoms (M, M+2, M+4 peaks) in an approximate 1:2:1 intensity ratio.

By analyzing the fragments generated during mass spectrometry, typically through electron ionization (EI-MS), it is possible to elucidate the structure and propose fragmentation pathways. For this compound, a primary fragmentation event is the α-cleavage, leading to the loss of a methyl radical (•CH₃) to form a stable iminium cation. This fragment is often the base peak in the spectrum.

Table 1: Theoretical Isotopic Distribution for Key Ions of this compound This table presents a theoretical isotopic distribution calculated based on the natural abundance of isotopes. The molecular formula is C₈H₉Br₂N.

| Ion Fragment | Nominal m/z | Calculated Exact Mass | Relative Intensity (%) |

| [M]⁺ (C₈H₉⁷⁹Br₂N)⁺ | 277 | 276.9101 | 25.7 |

| [M+2]⁺ (C₈H₉⁷⁹Br⁸¹BrN)⁺ | 279 | 278.9081 | 50.4 |

| [M+4]⁺ (C₈H₉⁸¹Br₂N)⁺ | 281 | 280.9060 | 23.9 |

| [M-CH₃]⁺ (C₇H₆⁷⁹Br₂N)⁺ | 262 | 261.8945 | 25.7 |

| [M-CH₃+2]⁺ (C₇H₆⁷⁹Br⁸¹BrN)⁺ | 264 | 263.8924 | 50.4 |

| [M-CH₃+4]⁺ (C₇H₆⁸¹Br₂N)⁺ | 266 | 265.8904 | 23.9 |

Note: The exact mass is calculated using the most abundant isotopes, while the isotopic distribution considers all stable isotopes.

Mechanistic pathway elucidation involves piecing together these fragmentation patterns. For instance, subsequent fragmentation of the [M-CH₃]⁺ ion could involve the loss of HCN or other neutral molecules, providing further structural confirmation. The high resolution of the instrument allows for the differentiation of ions with the same nominal mass but different elemental compositions, which is crucial for unambiguous identification.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics and Absolute Configuration Determination

Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful, non-destructive method for the detailed structural analysis of this compound in solution. psu.edu Techniques like ¹H-¹H Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are used to assign all proton (¹H) and carbon (¹³C) signals unambiguously. bitesizebio.com

Conformational dynamics, which describes the spatial arrangement of atoms that can be interconverted by rotation about single bonds, can be investigated using Nuclear Overhauser Effect Spectroscopy (NOESY). This experiment detects through-space interactions between protons that are close to each other, providing information about the preferred conformation of the ethylamine (B1201723) side chain relative to the dibromophenyl ring.

Determining the absolute configuration of a chiral amine by NMR often requires the use of chiral derivatizing agents (CDAs). frontiersin.orgnih.gov By reacting the racemic amine with an enantiomerically pure CDA, such as Mosher's acid, two diastereomers are formed. mit.edu These diastereomers exhibit distinct chemical shifts in their NMR spectra, particularly for the protons near the stereocenter. By analyzing the differences in these chemical shifts (Δδ), the absolute configuration of the original amine can be assigned. mit.edu

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard additive models and comparison with similar structures. Solvent: CDCl₃.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| C1 (CH) | ~ 4.2 | ~ 52 |

| C2 (CH₃) | ~ 1.4 | ~ 25 |

| C1' (Quaternary) | - | ~ 145 |

| C2' (CH) | ~ 7.5 | ~ 132 |

| C3' (C-Br) | - | ~ 123 |

| C4' (C-Br) | - | ~ 125 |

| C5' (CH) | ~ 7.2 | ~ 129 |

| C6' (CH) | ~ 7.6 | ~ 133 |

| NH₂ | ~ 1.7 (broad) | - |

X-ray Crystallography for Solid-State Structure and Absolute Configuration Assignment

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a molecule in the solid state and for the unambiguous assignment of its absolute configuration. mit.edu This technique requires the formation of a high-quality single crystal of the compound, or a salt or derivative thereof.

The process involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern. This pattern provides information about the electron density distribution within the crystal, from which the precise positions of all atoms can be determined. For chiral molecules, anomalous dispersion effects, often enhanced by the presence of heavy atoms like bromine, allow for the determination of the absolute stereochemistry. The Flack parameter is a key value derived from the data that confirms the correctness of the assigned enantiomer; a value close to zero indicates a correct assignment. nih.gov

While a specific crystal structure for this compound is not publicly available, the data obtained from such an analysis would provide bond lengths, bond angles, and torsional angles, offering a complete and static picture of the molecule's solid-state conformation.

Table 3: Representative Crystallographic Data Parameters This table shows typical parameters that would be reported in a crystallographic analysis of this compound.

| Parameter | Example Value |

| Chemical Formula | C₈H₉Br₂N |

| Formula Weight | 279.00 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 5.5 Å, b = 9.8 Å, c = 18.2 Å |

| Volume | 982.8 ų |

| Z (molecules/unit cell) | 4 |

| Density (calculated) | 1.885 g/cm³ |

| R-factor | < 0.05 |

| Flack Parameter | ~ 0.0 (for correct enantiomer) |

Chiroptical Spectroscopies (e.g., Electronic Circular Dichroism, Vibrational Circular Dichroism) for Stereochemical Research

Chiroptical spectroscopies, which measure the differential interaction of chiral molecules with left and right circularly polarized light, are powerful non-destructive techniques for stereochemical investigation in solution. dntb.gov.ua

Electronic Circular Dichroism (ECD) measures the differential absorption of circularly polarized UV-Vis light by chromophores. For this compound, the substituted benzene (B151609) ring acts as the chromophore. The resulting ECD spectrum is highly sensitive to the spatial arrangement of atoms around the chromophore and can be used to assign the absolute configuration by comparing the experimental spectrum to those predicted by quantum chemical calculations.

Vibrational Circular Dichroism (VCD) is the infrared analogue of ECD, measuring the differential absorption of left and right circularly polarized infrared light. chemrxiv.org VCD provides stereochemical information about the entire molecule, not just the environment around a chromophore. nih.gov The absolute configuration is determined by comparing the experimental VCD spectrum with the spectrum calculated for a specific enantiomer using Density Functional Theory (DFT). researchgate.net A good match between the signs and relative intensities of the experimental and calculated bands allows for a confident assignment of the absolute configuration. researchgate.net This approach has been successfully applied to closely related compounds like 1-(4-bromophenyl)-ethylamine. researchgate.net

Advanced Chromatographic Techniques (e.g., Preparative Chiral HPLC, SFC) for Large-Scale Enantiopurification

The separation of the two enantiomers of this compound is essential for studying their individual properties. Advanced chromatographic techniques are employed for both analytical-scale separation and large-scale enantiopurification.

Preparative Chiral High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, causing them to travel through the column at different rates and thus be separated. researchgate.netresearchgate.net Polysaccharide-based CSPs are common for this class of compounds. The mobile phase, typically a mixture of a hydrocarbon (like hexane) and an alcohol (like isopropanol), is optimized to achieve the best separation (resolution) and efficiency. nih.gov

Supercritical Fluid Chromatography (SFC) has emerged as a powerful and "greener" alternative to HPLC for chiral separations. nih.gov SFC uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. nih.gov This results in lower viscosity and higher diffusivity, leading to faster separations and reduced solvent consumption. nih.govresearchgate.net As with HPLC, a chiral stationary phase is used to effect the separation. The addition of a small amount of a polar co-solvent (modifier), such as methanol (B129727) or ethanol (B145695), is often necessary to achieve good peak shapes and resolution for polar analytes like amines. researchgate.net

Table 4: Example Conditions for Chiral Separation of a Phenyl-ethylamine Analogue Conditions are based on published methods for similar compounds, such as 1-(4-bromophenyl)-ethylamine, and serve as a starting point for method development for this compound. researchgate.netresearchgate.net

| Parameter | Chiral HPLC | Chiral SFC |

| Column | Chirosil RCA(+) | Chiralpak AD-H |

| Mobile Phase | Acetonitrile/Water with 0.1% Perchloric Acid | CO₂ / Methanol with additive (e.g., NH₄OH) |

| Flow Rate | 1.0 mL/min | 3.0 mL/min |

| Temperature | 25 °C | 40 °C |

| Detection | UV at 220 nm | UV at 220 nm |

| Back Pressure | N/A | 150 bar |

Future Research Directions and Unresolved Challenges for 1 3,4 Dibromophenyl Ethan 1 Amine

Development of More Atom-Economical and Sustainable Synthetic Routes

Current synthetic approaches to structurally similar brominated aryl amines often rely on classical resolutions or stoichiometric reagents, which are inherently inefficient. Future research should focus on catalytic asymmetric methods that minimize waste and energy consumption. One promising avenue is the direct asymmetric reductive amination of the corresponding ketone, 3',4'-dibromoacetophenone. This could be achieved using transition metal catalysts with chiral ligands or through biocatalytic approaches. snu.ac.krnih.gov

Enzymes, such as transaminases and amine dehydrogenases, have emerged as powerful tools for the sustainable synthesis of chiral amines, often operating under mild conditions with high enantioselectivity. mdpi.com The application of engineered enzymes for the production of 1-(3,4-Dibromophenyl)ethan-1-amine from readily available starting materials represents a significant opportunity to develop a highly atom-economical and environmentally benign manufacturing process.

Table 1: Potential Sustainable Synthetic Strategies

| Strategy | Catalyst/Reagent | Precursor | Potential Advantages |

| Asymmetric Reductive Amination | Chiral Transition Metal Complex (e.g., Ir, Ru, Rh) | 3',4'-Dibromoacetophenone | High enantioselectivity, catalytic turnover |

| Biocatalytic Transamination | Engineered Transaminase | 3',4'-Dibromoacetophenone | High enantioselectivity, mild reaction conditions, renewable catalyst |

| Biocatalytic Dehydrogenation | Engineered Amine Dehydrogenase | Racemic this compound | Dynamic kinetic resolution for high yield of a single enantiomer |

Exploration of Novel Reactivity and Unprecedented Transformations

The unique electronic and steric properties imparted by the two bromine atoms on the phenyl ring of this compound suggest that it could participate in a variety of novel chemical transformations. The bromine atoms can serve as handles for cross-coupling reactions, allowing for the introduction of diverse functional groups.

Future research should explore the utility of this compound as a building block in palladium- or copper-catalyzed reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. researchgate.net These reactions would enable the synthesis of a wide array of derivatives with potentially interesting biological or material properties. For instance, coupling with arylboronic acids could lead to the formation of biaryl structures, which are common motifs in pharmaceuticals.

Furthermore, the chiral amine moiety can direct stereoselective reactions on the aromatic ring or at the benzylic position. The development of methods for the diastereoselective functionalization of N-acylated derivatives of this compound is a promising area of investigation. The interplay between the chiral center and the dibrominated ring could lead to unprecedented reactivity and the discovery of novel molecular scaffolds.

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry offers numerous advantages for the synthesis of fine chemicals and pharmaceuticals, including improved safety, efficiency, and scalability. tue.nl The integration of the synthesis of this compound and its derivatives into flow chemistry platforms is a key area for future research.

Flow reactors can enable precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and selectivities. nih.gov For reactions involving hazardous reagents or intermediates, the small reaction volumes in flow systems can significantly enhance safety. Future work could focus on developing a continuous process for the asymmetric synthesis of this compound, potentially using immobilized catalysts or enzymes in packed-bed reactors. sigmaaldrich.com

Moreover, the integration of flow chemistry with automated synthesis and purification technologies would enable the rapid generation of libraries of derivatives of this compound for high-throughput screening in drug discovery and materials science.

Design of Next-Generation Catalytic Systems Utilizing the Compound's Unique Structural Features

The chiral nature and the presence of two bromine atoms in this compound make it an interesting candidate for use as a chiral ligand or organocatalyst in its own right. The amine group can be readily derivatized to create a variety of potential ligands for transition metal catalysis.

Future research should explore the synthesis of novel chiral ligands derived from this compound and their application in asymmetric catalysis. The dibromophenyl moiety could influence the electronic and steric properties of the resulting metal complexes, potentially leading to catalysts with unique reactivity and selectivity. For example, phosphine (B1218219) or N-heterocyclic carbene ligands incorporating this backbone could be synthesized and evaluated in a range of asymmetric transformations.

Additionally, the compound itself or its simple derivatives could be investigated as organocatalysts. The chiral amine could potentially catalyze reactions such as Michael additions or aldol (B89426) reactions, with the dibromophenyl group providing a unique steric and electronic environment that could influence the stereochemical outcome of the reaction.

Computational-Guided Discovery of New Derivatives and Reaction Pathways

Computational chemistry and molecular modeling are powerful tools that can accelerate the discovery of new derivatives and reaction pathways. The application of these methods to this compound represents a significant opportunity to guide future experimental work.

Density Functional Theory (DFT) calculations can be used to predict the reactivity of the compound, including the most likely sites for electrophilic or nucleophilic attack. nih.gov This information can be used to design new reactions and to understand the mechanisms of observed transformations. For example, computational studies could help to identify the most promising cross-coupling partners for the bromine atoms or to predict the stereochemical outcome of reactions directed by the chiral amine.

Furthermore, molecular docking and virtual screening can be used to design new derivatives of this compound with specific biological targets in mind. By modeling the interactions of virtual compounds with the active sites of proteins, researchers can prioritize the synthesis of molecules that are most likely to exhibit desired biological activity. This computational-guided approach can significantly reduce the time and cost associated with drug discovery. mdpi.com

Q & A

Q. Q1. What are the common synthetic routes for 1-(3,4-Dibromophenyl)ethan-1-amine, and how can purity be validated?

Methodological Answer:

- Synthesis via Reduction: The compound can be synthesized by reducing oxime intermediates using heterogeneous palladium catalysts under mild conditions (1 atm H₂ in water). This method avoids harsh reagents and improves safety .

- Bromination Strategies: Electrophilic aromatic substitution on phenylacetamide derivatives followed by deprotection is another route. For example, brominating 1-(3,4-dimethylphenyl)ethan-1-amine with Br₂ in acetic acid yields the dibromo derivative.

- Purity Validation: High-performance liquid chromatography (HPLC) or gas chromatography (GC) with UV/Vis detection is recommended. Purity ≥95% (common in intermediates) can be confirmed using retention time alignment with standards .

Q. Q2. What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE Requirements: Wear nitrile gloves, lab coats, and chemical-resistant goggles to prevent skin/eye contact. Use fume hoods for volatile steps .

- Waste Management: Segregate halogenated waste in labeled containers. Collaborate with certified disposal agencies to comply with environmental regulations (e.g., incineration for brominated compounds) .

- Emergency Measures: Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous rinses to prevent environmental release.

Advanced Research Questions

Q. Q3. How can reaction yields for this compound synthesis be optimized?

Methodological Answer:

- Catalytic Optimization: Replace traditional reducing agents (e.g., LiAlH₄) with Pd-based catalysts (e.g., Pd/C) in aqueous H₂. This reduces side reactions and improves atom economy .

- Solvent Screening: Test polar aprotic solvents (e.g., DMF) for bromination steps to enhance solubility and reaction rates. Monitor temperature to avoid over-bromination.

- In Situ Monitoring: Use FT-IR or Raman spectroscopy to track intermediate formation (e.g., oxime reduction) and adjust reagent stoichiometry dynamically .

Q. Q4. How do structural modifications (e.g., substituent position) impact the biological activity of analogs?

Methodological Answer: